1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-(2-Oxopropyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of imidazolones. This compound features a benzimidazole core with a 2-oxopropyl substituent at the nitrogen atom. Imidazolones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of ureas and acyloins. One common method is the reaction of a benzimidazole derivative with an appropriate acyloin under acidic or basic conditions. Industrial production methods often employ catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
1-(2-Oxopropyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Scientific Research Applications
1-(2-Oxopropyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-(2-Oxopropyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other imidazolone derivatives, such as:
Imidazolone: A simpler structure with similar biological activities.
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and drug development.
Triarylimidazoles: These compounds exhibit significant biological activities, including enzyme inhibition and receptor modulation
Biological Activity
1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H10N2O
- Molecular Weight : 178.20 g/mol
This structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. It has been characterized as a potent inhibitor of the main protease (Mpro) of the virus, which is crucial for viral replication. The compound exhibited an IC50 value in the low micromolar range, indicating strong antiviral efficacy. In vitro assays demonstrated that it significantly reduced viral load in infected cell lines, suggesting its potential as a therapeutic agent against COVID-19 .
Anticancer Properties
The compound has also been investigated for its anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase. In vivo studies using mouse models showed a reduction in tumor size when treated with this compound, supporting its potential application in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Proteases : The compound acts as a covalent inhibitor of cysteine proteases, which are essential for various cellular processes .
- Modulation of Signaling Pathways : It influences signaling pathways related to apoptosis and cell survival, particularly through the modulation of Bcl-2 family proteins .
Case Study 1: Antiviral Efficacy
In a study involving Vero E6 cells infected with SARS-CoV-2, treatment with this compound resulted in a significant decrease in viral replication. The study reported an EC50 value of approximately 1364 nM, demonstrating its effectiveness in inhibiting viral activity without causing significant cytotoxicity .
Case Study 2: Anticancer Activity
In another investigation focusing on breast cancer cell lines (MCF-7), the compound was shown to induce apoptosis via caspase activation. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells after treatment. Additionally, tumor xenograft models confirmed that systemic administration led to reduced tumor growth compared to controls .
Data Tables
Biological Activity | IC50/EC50 Values | Cell Lines Tested | Mechanism |
---|---|---|---|
Antiviral | 1364 nM | Vero E6 | Mpro inhibition |
Anticancer | Varies (sub-micromolar) | MCF-7, A549 | Apoptosis induction |
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(2-oxopropyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5H,6H2,1H3,(H,11,14) |
InChI Key |
TVUXXYVWCAXATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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